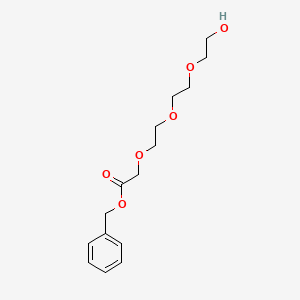
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C15H22O6. This compound is characterized by its multiple ethoxy groups and a benzyl ester moiety. It is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate typically involves multi-step reactions. The process generally starts with the protection of the carboxyl group, followed by etherification and substitution reactions. The final step involves the esterification of the intermediate product with benzyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Ether derivatives.
Scientific Research Applications
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Tetraethylene glycol p-toluenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate
Comparison: Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is unique due to its specific ester linkage and multiple ethoxy groups, which provide distinct solubility and reactivity properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .
Properties
CAS No. |
142504-42-5 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
benzyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-13-15(17)21-12-14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
InChI Key |
SOQAKDABVKNXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



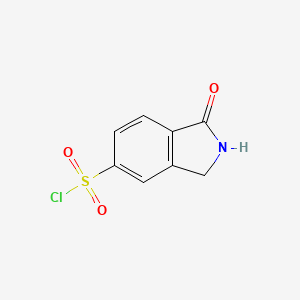
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
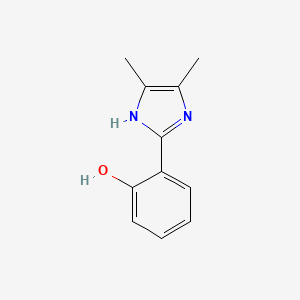
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
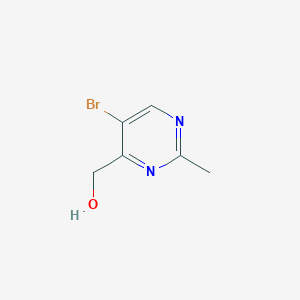
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
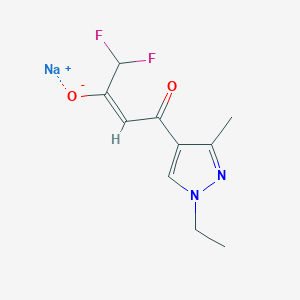
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
